molecular formula C26H39N3O7 B1663053 HMB-Val-Ser-Leu-VE CAS No. 862891-04-1

HMB-Val-Ser-Leu-VE

货号 B1663053
CAS 编号: 862891-04-1
分子量: 505.6 g/mol
InChI 键: YQKMRGLFGXKLJC-VOSPOJDESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HMB-Val-Ser-Leu-VE is an irreversible, cell-permeable, potent, and specific inhibitor of the trypsin-like activity of the 20S proteasome . It is a tripeptide-based compound bearing a C-terminal vinyl ester .


Synthesis Analysis

HMB-Val-Ser-Leu-VE is a prototype vinyl ester inhibitor .


Molecular Structure Analysis

The molecular formula of HMB-Val-Ser-Leu-VE is C26H39N3O7 . It has an average mass of 505.604 Da and a monoisotopic mass of 505.278809 Da .


Chemical Reactions Analysis

HMB-Val-Ser-Leu-VE is a cell-permeable vinyl ester tripeptide inhibitor of the trypsin-like activity of the 20S proteasome . It is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .


Physical And Chemical Properties Analysis

HMB-Val-Ser-Leu-VE has a density of 1.2±0.1 g/cm3, a boiling point of 754.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.7 mmHg at 25°C . It has an enthalpy of vaporization of 115.3±3.0 kJ/mol and a flash point of 409.8±32.9 °C . Its index of refraction is 1.539 .

科学研究应用

Proteasome Inhibition

  • Scientific Field: Cell Biology
  • Application Summary: HMB-Val-Ser-Leu-VE is a cell-permeable vinyl ester tripeptide inhibitor of the trypsin-like activity of the 20S proteasome . It is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .
  • Methods of Application: The compound is typically used in vitro in cell culture experiments. It is soluble in DMF, DMSO, and ethanol .
  • Results/Outcomes: The compound has been shown to have an IC50 value of 0.033 µM for the trypsin-like activity of the 20S proteasome .

Immunogenic Peptide Generation

  • Scientific Field: Immunology
  • Application Summary: HMB-Val-Ser-Leu-VE has been used to study the generation and presentation of immunogenic peptides presented by MHC class I molecules .
  • Methods of Application: The compound is used in vitro in cell culture experiments with HLA-A2 positive lymphoblastoid cells .
  • Results/Outcomes: HMB-Val-Ser-Leu-VE caused a dose-dependent increase of CLG-specific killing, suggesting that it favored the generation and presentation of immunogenic peptides .

属性

IUPAC Name

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMRGLFGXKLJC-VOSPOJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HMB-Val-Ser-Leu-VE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HMB-Val-Ser-Leu-VE
Reactant of Route 2
HMB-Val-Ser-Leu-VE
Reactant of Route 3
Reactant of Route 3
HMB-Val-Ser-Leu-VE
Reactant of Route 4
Reactant of Route 4
HMB-Val-Ser-Leu-VE
Reactant of Route 5
Reactant of Route 5
HMB-Val-Ser-Leu-VE
Reactant of Route 6
HMB-Val-Ser-Leu-VE

Citations

For This Compound
16
Citations
N COOCH2CH - Citeseer
… For long term storage, we suggest that HMB-Val-Ser-Leu-VE be stored as supplied at -20C. It should … The solubility of HMB-Val-Ser-Leu-VE in these solvents is approximately 20 mg/ml. …
Number of citations: 2 citeseerx.ist.psu.edu
D Steverding, A Baldisserotto, X Wang… - Experimental …, 2011 - Elsevier
Nine vinyl ester tripeptides selective for inhibition of mammalian proteasome trypsin-like activity were tested for in vitro activity against Trypanosoma brucei. Interestingly, two …
Number of citations: 15 www.sciencedirect.com
A Abdul‐Hafez, J Markey, B Uhal - The FASEB Journal, 2017 - Wiley Online Library
… Several proteasome inhibitors (Lactacystin, clasto‐Lactacystin β‐lactone, MG132, HMB‐Val‐Ser‐Leu‐VE, and Epoxomicin) were used on MLE12 cell culture to detect the effects on ACE…
Number of citations: 3 faseb.onlinelibrary.wiley.com
M Marastoni, A Baldisserotto, C Trapella… - European journal of …, 2006 - Elsevier
… Starting from Hmb-Val-Ser-Leu-VE prototype, we investigated P2 position and N-terminal substitution. The more effective inhibitors of the series showed remarkable inhibition and …
Number of citations: 16 www.sciencedirect.com
A Baldisserotto, M Marastoni, I Lazzari… - European journal of …, 2008 - Elsevier
… IC 50 values against proteasome subsite activities obtained after 30 min of incubation are reported in Table 2, and compared to prototype vinyl ester inhibitor HMB-Val-Ser-Leu-VE and …
Number of citations: 20 www.sciencedirect.com
A Baldisserotto, M Marastoni, C Trapella… - European journal of …, 2007 - Elsevier
… HMB-Val-Ser-Leu-VE is the most potent derivatives of the series with an IC 50 … Best superposition of HMB-Val-Ser-Leu-VE (light grey) and TMC95A (black) obtained by the flexible …
Number of citations: 17 www.sciencedirect.com
C Leonardo-Sousa, AN Carvalho, RA Guedes… - Molecules, 2022 - mdpi.com
Proteasome inhibitors have shown relevant clinical activity in several hematological malignancies, namely in multiple myeloma and mantle cell lymphoma, improving patient outcomes …
Number of citations: 12 www.mdpi.com
A Baldisserotto, C Franceschini… - Journal of Peptide …, 2010 - Wiley Online Library
… DFT calculations and docking simulations carried out on HMB-Val-Ser-Leu-VE proved that the C-terminal pharmacophore is surrounded by several residues; in particular, the OH group …
Number of citations: 4 onlinelibrary.wiley.com
P Wei, K Zhu, J Cao, X Lin, X Shen… - Journal of agricultural …, 2021 - ACS Publications
… In ESI+, (R)-pterosin B was positively correlated with menadione, 4′-methoxymucidin, N-oleoyl taurine, and HMB–Val–Ser–Leu–VE and negatively correlated with mepromate. …
Number of citations: 12 pubs.acs.org
EM Huntsman, RM Cho, HV Kogan… - Biomolecules, 2021 - mdpi.com
… dexazomib, carfilzomib, bortezomib, epoxomicin, HMB-Val-Ser-Leu-VE, MG262, and the two … all tested proteasome inhibitors except HMB-Val-Ser-Leu-VE (Supplemental Figure S5 and …
Number of citations: 6 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。